8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: Starting from a suitable phenol derivative, the chromene core can be synthesized through a cyclization reaction.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Bromination: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other valuable chemical intermediates or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromene core structure.
Flavonoids: Naturally occurring compounds with a chromene backbone.
Benzopyran Derivatives: Synthetic compounds with structural similarities.
Uniqueness
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the allyl group, bromine atom, and carboxamide functionality. These structural features may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-3-5-13-6-4-7-14-11-15(20(24)25-18(13)14)19(23)22-17-9-8-12(2)10-16(17)21/h3-4,6-11H,1,5H2,2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYDPNTCFKVJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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